3-(4-chlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide
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Overview
Description
3-(4-CHLOROPHENYL)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2,1-BENZOXAZOLE-5-CARBOXAMIDE is a complex organic compound that features a benzoxazole core, a thiazole ring, and chlorophenyl and methylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2,1-BENZOXAZOLE-5-CARBOXAMIDE typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2,1-BENZOXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiazole or benzoxazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(4-CHLOROPHENYL)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2,1-BENZOXAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2,1-BENZOXAZOLE-5-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylphenyl isocyanate: Shares the chlorophenyl group but differs in its overall structure and reactivity.
4-Chloro-3-methylphenol: Another compound with a chlorophenyl group, used in different applications.
Uniqueness
3-(4-CHLOROPHENYL)-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2,1-BENZOXAZOLE-5-CARBOXAMIDE is unique due to its combination of a benzoxazole core with a thiazole ring and specific substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C25H18ClN3O2S |
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Molecular Weight |
459.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-2,1-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C25H18ClN3O2S/c1-15-3-2-4-16(11-15)12-20-14-27-25(32-20)28-24(30)18-7-10-22-21(13-18)23(31-29-22)17-5-8-19(26)9-6-17/h2-11,13-14H,12H2,1H3,(H,27,28,30) |
InChI Key |
VVGAQTAIJJBZHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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